REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:13]=[CH:12][C:11]2[NH:10][C:9]3[N:14]=[CH:15][CH:16]=[C:17]([Cl:18])[C:8]=3[C:7]=2[CH:6]=1)=[O:4].[OH-].[Li+].Cl>O1CCCC1.O>[Cl:18][C:17]1[C:8]2[C:7]3[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[N:13]=[CH:12][C:11]=3[NH:10][C:9]=2[N:14]=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
4-chloro-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid methyl ester
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2C3=C(NC2C=N1)N=CC=C3Cl
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
evaporated in-vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=NC=2NC3=C(C21)C=C(N=C3)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |